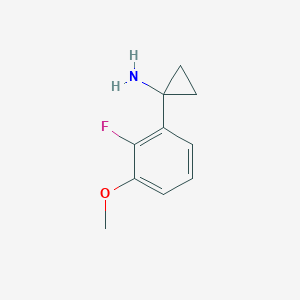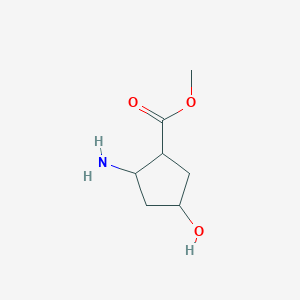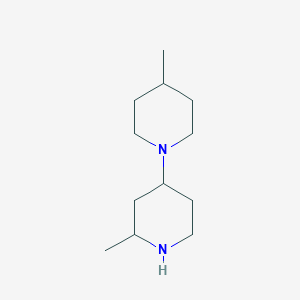
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be compared with other similar compounds, such as:
1-(2-Methylpiperidin-4-yl)piperidine: This compound lacks the methyl group at the 4-position, which may result in different pharmacological properties.
4-Methylpiperidine: This simpler compound has only one piperidine ring with a methyl group at the 4-position, making it less complex than this compound.
1-(2-Piperidin-4-yl-ethyl)piperidine: This compound has an ethyl group instead of a methyl group, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-methyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-4-7-14(8-5-10)12-3-6-13-11(2)9-12/h10-13H,3-9H2,1-2H3 |
Clé InChI |
CGJDWPNOKWSOOE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2CCNC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


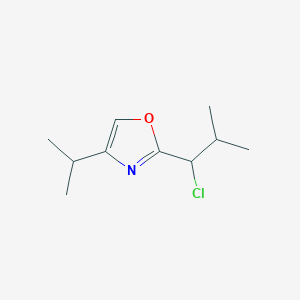

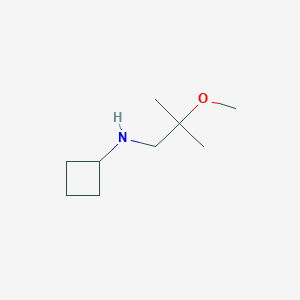
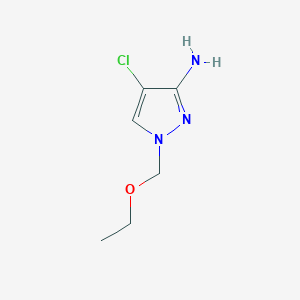
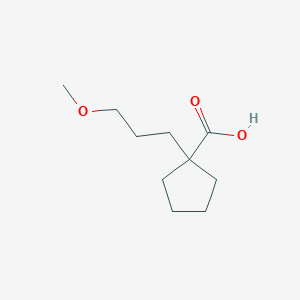
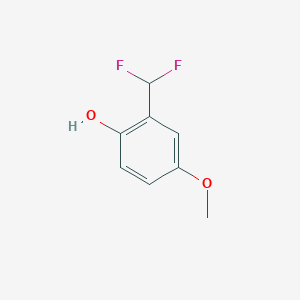
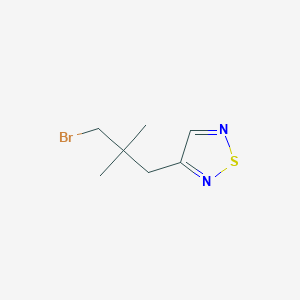
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
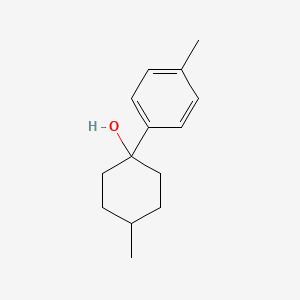
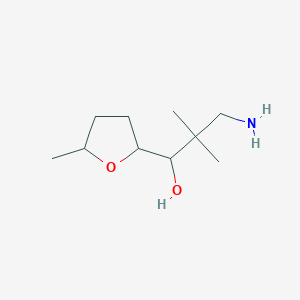
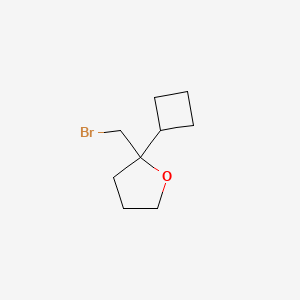
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
